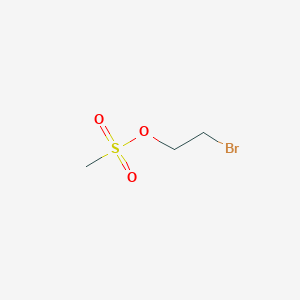
6-Phenylthiomorpholin-3-one
Vue d'ensemble
Description
6-Phenylthiomorpholin-3-one is a chemical compound with the molecular formula C10H11NOS and a molecular weight of 193.27 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP). The Time-Dependent Density Functional Theory (TD-DFT) approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the compound might participate in reactions similar to other thiomorpholin-3-ones. For instance, a study on the enantioselective synthesis of 6-substituted thiomorpholin-3-ones involved asymmetric thia-Michael addition reactions .Physical and Chemical Properties Analysis
This compound has a melting point of 152-153 °C and a predicted boiling point of 432.5±45.0 °C . Its predicted density is 1.188±0.06 g/cm3 and it has a predicted pKa of 13.76±0.40 .Applications De Recherche Scientifique
Inhibition of DNA Polymerase III in Bacillus subtilis
6-Phenylthiomorpholin-3-one derivatives, such as 6-(phenylhydrazino)uracils, have been identified as inhibitors of the replication-specific enzyme DNA polymerase III in Bacillus subtilis. These compounds form a reversible complex with the template-primer DNA and the enzyme, indicating their potential in antimicrobial research (Wright & Brown, 1977).
Antimicrobial Properties of Pyranone Derivatives
Research on 2H-pyran-3(6H)-one derivatives, which include phenylthio substituents, shows significant activity against gram-positive bacteria. These studies contribute to the development of new antibacterial agents (Georgiadis, Couladouros, & Delitheos, 1992).
Cancer Research and Antineoplastic Properties
Compounds related to this compound, such as derivatives of 3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one), have been synthesized and shown to have antineoplastic properties. These derivatives inhibit a key regulator of glycolysis, 6-phosphofructo-2-kinase, in cancer cells, offering insights into potential cancer therapies (Clem et al., 2013).
Tyrosinase Inhibition and Potential Cosmetic Applications
Saccharin derivatives, including 6-(phenylurenyl/thiourenyl) saccharin, have been synthesized and evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. This research may have implications in the cosmetic industry for the development of skin lightening agents (Gençer, Demir, Sonmez, & Kuçukislamoglu, 2012).
Development of Selective Antagonists in Pharmacology
Research into diisothiocyanate derivatives, which are structurally related to this compound, has led to the development of potent and selective antagonists of P2Y6 nucleotide receptors. These receptors are involved in various physiological functions, and selective antagonists can have significant therapeutic implications (Mamedova, Joshi, Gao, von Kügelgen, & Jacobson, 2004).
Safety and Hazards
The safety data sheet for thiomorpholin-3-one, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . Similar precautions may apply to 6-Phenylthiomorpholin-3-one.
Analyse Biochimique
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Phenylthiomorpholin-3-one vary with different dosages in animal models . These could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
6-phenylthiomorpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCSYBNOEYGSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Methoxymethyl)phenyl]acetic acid](/img/structure/B3383353.png)

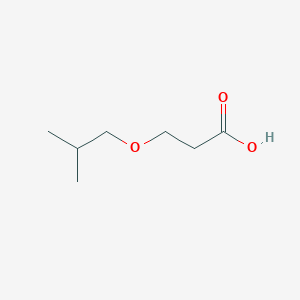

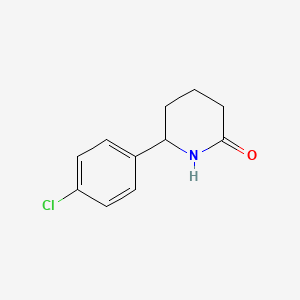
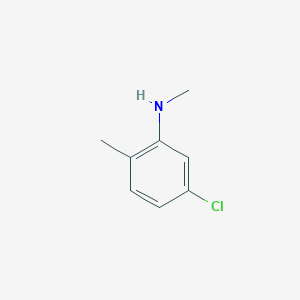
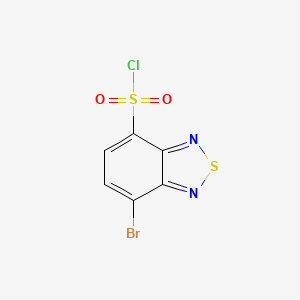
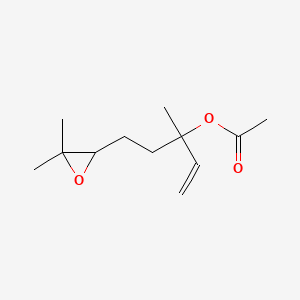

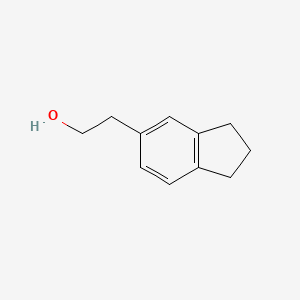

![7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3383433.png)
